Cas no 957060-90-1 ((2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid)

(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative featuring a trifluoroethoxy substituent on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient formation of carbon-carbon bonds with aryl or vinyl halides. The trifluoroethoxy group enhances its electron-withdrawing properties, potentially improving reactivity in certain catalytic systems. Its stability under typical coupling conditions and compatibility with diverse substrates make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is typically supplied as a white to off-white crystalline solid and should be stored under inert conditions to prevent degradation. Handling requires standard precautions for boronic acids, including protection from moisture.
(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid structure
957060-90-1 structure
Product Name:(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid
CAS No:957060-90-1
MF:C8H8BF3O3
MW:219.953533172607
MDL:MFCD09027258
CID:857043
Update Time:2025-06-10

(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid
    • 2-(2,2,2-Trifluoroethoxy)benzeneboronic acid
    • [2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
    • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
    • Boronic acid, B-[2-(2,2,2-trifluoroethoxy)phenyl]-
    • B-[2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid (ACI)
    • B-[2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
    • MDL: MFCD09027258
    • Inchi: 1S/C8H8BF3O3/c10-8(11,12)5-15-7-4-2-1-3-6(7)9(13)14/h1-4,13-14H,5H2
    • InChI Key: IFWDRBWGMUCFMH-UHFFFAOYSA-N
    • SMILES: FC(COC1C(B(O)O)=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 220.05200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Melting Point: 125-128℃
  • PSA: 49.69000
  • LogP: 0.30750

(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Pricemore >>

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(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957060-90-1)(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid
Order Number:A1095622
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):269.0
Email:sales@amadischem.com

(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Related Literature

Additional information on (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid

Recent Advances in the Application of (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid (CAS: 957060-90-1) in Chemical Biology and Pharmaceutical Research

The compound (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid (CAS: 957060-90-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where its boronic acid moiety facilitates critical binding interactions.

One of the most promising applications of (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid is in the design of covalent inhibitors. Researchers have leveraged its ability to form reversible covalent bonds with biological targets, such as serine proteases, to enhance inhibitor potency and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of thrombin inhibitors, showcasing a 10-fold increase in binding affinity compared to traditional non-covalent inhibitors. This breakthrough underscores the compound's potential in addressing challenges related to drug resistance and off-target effects.

In addition to its role in covalent inhibition, (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid has been investigated for its utility in targeted protein degradation. A recent preprint on bioRxiv highlighted its incorporation into PROTACs designed to degrade oncogenic proteins, such as BRD4. The trifluoroethoxy group was found to improve the pharmacokinetic properties of the PROTACs, enhancing their cellular permeability and stability. This finding opens new avenues for the development of next-generation therapeutics for cancer and other diseases characterized by protein dysregulation.

Further advancements have been made in the synthesis and scalability of (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid. A 2024 report in Organic Process Research & Development detailed a novel, cost-effective synthetic route that reduces the reliance on palladium catalysts, addressing one of the major bottlenecks in large-scale production. This innovation is expected to facilitate broader adoption of the compound in industrial settings, particularly for the manufacture of high-value pharmaceuticals.

Despite these promising developments, challenges remain in optimizing the bioavailability and toxicity profile of (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid-based therapeutics. Ongoing research is focused on structural modifications to mitigate potential off-target effects and improve metabolic stability. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and translating preclinical findings into clinical applications.

In conclusion, (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid (CAS: 957060-90-1) represents a versatile and valuable tool in modern drug discovery and chemical biology. Its applications in covalent inhibition, targeted protein degradation, and scalable synthesis highlight its potential to address unmet medical needs. Future research should prioritize the optimization of its pharmacological properties and the exploration of novel therapeutic targets to fully realize its potential in the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957060-90-1)(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid
A1095622
Purity:99%
Quantity:5g
Price ($):269.0
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